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molecular formula C12H8N4O5S B8039911 1-(p-Nitrobenzensulfonyloxy)-1,2,3-benzotriazole

1-(p-Nitrobenzensulfonyloxy)-1,2,3-benzotriazole

Cat. No. B8039911
M. Wt: 320.28 g/mol
InChI Key: SZEQTDRKNONJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04242507

Procedure details

In 1 N aqueous sodium hydroxide (b 98 ml) is dissolved 1-hydroxy-1,2,3-benzotriazole (13.5 g). To the solution is added powdery p-nitrobenzenesulfonyl chloride (22.2 g) with stirring under ice-cooling, and the mixture is stirred at the same temperature for 15 minutes and further at room temperature for 4.5 hours. After allowing to stand overnight, the reaction mixture is extracted with ethyl acetate (150 ml). The extract is washed with water and dried over anhydrous sodium sulfate. After drying, the solvent is distilled off. The resulting powdery residue is washed twice with petroleum ether (30 ml) and recrystallized from benzene (90 ml) to give colorless crystals. The crystals are dissolved in ethyl acetate (100 ml) and the mixture is washed twice with a saturated aqueous sodium hydrogen carbonate (10 ml) and water in order and dried over anhydrous sodium sulfate. After drying, the solvent is distilled off under a reduced pressure to give colorless crystals of 1-(p-nitrobenzensulfonyloxy)-1,2,3-benzotriazole (14 g), melting point: 119.5°-121.5° C. Ultraviolet spectrum (methanol): λmax 254 nm, E=234.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
98 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[N:3]1.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1)([O-:13])=[O:12]>[OH-].[Na+].C(OCC)(=O)C>[N+:11]([C:14]1[CH:15]=[CH:16][C:17]([S:20]([O:1][N:2]2[C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=3[N:4]=[N:3]2)(=[O:22])=[O:21])=[CH:18][CH:19]=1)([O-:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
98 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred at the same temperature for 15 minutes and further at room temperature for 4.5 hours
Duration
4.5 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with ethyl acetate (150 ml)
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
WASH
Type
WASH
Details
The resulting powdery residue is washed twice with petroleum ether (30 ml)
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene (90 ml)
CUSTOM
Type
CUSTOM
Details
to give colorless crystals
WASH
Type
WASH
Details
the mixture is washed twice with a saturated aqueous sodium hydrogen carbonate (10 ml) and water in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under a reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)ON1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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